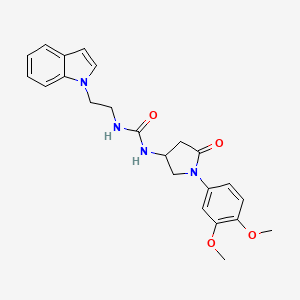

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Beschreibung

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS: 877641-69-5) is a synthetic urea derivative featuring a complex heterocyclic architecture. Its molecular formula is C23H26N4O4, with a molecular weight of 422.5 g/mol . The compound comprises three key structural motifs:

- A 1H-indol-1-yl group linked via an ethyl chain.

- A 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethoxyphenyl group.

- A central urea bridge connecting the two moieties.

However, critical physicochemical parameters (e.g., melting point, solubility) remain unreported in available literature .

Eigenschaften

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-30-20-8-7-18(14-21(20)31-2)27-15-17(13-22(27)28)25-23(29)24-10-12-26-11-9-16-5-3-4-6-19(16)26/h3-9,11,14,17H,10,12-13,15H2,1-2H3,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQKTBYFBXUKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the ethyl linker. The dimethoxyphenyl group is then attached, and the final step involves the formation of the urea linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole and dimethoxyphenyl groups can be oxidized under specific conditions.

Reduction: The pyrrolidinone ring can be reduced to form different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen and the urea nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The pyrrolidinone ring can influence the compound’s overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects :

- The target compound ’s 3,4-dimethoxyphenyl group increases electron density compared to the 4-fluorophenyl group in or the dimethylphenyl group in . This may enhance interactions with aromatic residues in biological targets.

- The indole position (1 vs. 3) alters steric and electronic environments. Indole-1-yl (target compound) may exhibit different π-stacking behavior compared to indole-3-yl (CAS 894018-97-4) .

The dimethylaminoethyl group in could improve solubility via protonation at physiological pH .

Halogen vs.

Hypothetical Pharmacological Implications

- Urea-pyrrolidinone scaffolds are common in kinase inhibitors (e.g., JAK/STAT pathway modulators).

- The 3,4-dimethoxyphenyl group in the target compound resembles motifs in acetylcholinesterase inhibitors (e.g., donepezil derivatives) .

- Fluorophenyl groups (as in ) are often used to enhance metabolic stability and blood-brain barrier penetration .

Biologische Aktivität

The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article discusses its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an indole moiety, a pyrrolidine ring, and a urea functional group, which are known for their diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds have exhibited inhibitory effects on various enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

- Antioxidant Properties : Many indole derivatives possess antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals .

- Anti-inflammatory Activity : Compounds containing urea and indole groups have shown promising anti-inflammatory effects in various studies. This activity is often measured through the inhibition of pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Activities

Case Studies

- AChE Inhibition Study : A study investigated the effects of similar compounds on AChE activity in vitro. The results indicated that certain derivatives significantly inhibited AChE with IC50 values ranging from 0.63 µM to 2.14 µM, suggesting potential for treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Effects : In a controlled experiment, compounds with similar structures were tested for their anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Results showed a reduction in paw swelling by up to 70% compared to control groups treated with standard anti-inflammatory drugs like ibuprofen .

- Antioxidant Capacity Assessment : Another research focused on the antioxidant properties of related indole derivatives. The study utilized DPPH radical scavenging assays and found that these compounds exhibited significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid .

Q & A

How can researchers design an optimized synthetic route for this compound, considering its complex heterocyclic structure?

Basic Research Focus : Synthesis pathway optimization.

Methodological Guidance :

- Key Steps :

- Indole Activation : The indole moiety (1H-indol-1-yl) can be introduced via nucleophilic substitution using 2-chloroethylamine intermediates, as described in analogous indole-ethylurea syntheses .

- Pyrrolidinone Formation : The 5-oxopyrrolidin-3-yl group may be synthesized via cyclization of γ-amino ketones under acidic conditions, followed by coupling with 3,4-dimethoxyphenyl isocyanate .

- Urea Linkage : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to connect the indole-ethylamine and pyrrolidinone-phenyl fragments, ensuring regioselectivity .

- Challenges : Side reactions during indole alkylation; competing dimerization during urea formation. Mitigate via low-temperature reactions (<0°C) and stoichiometric control .

What advanced spectroscopic and crystallographic techniques are critical for structural validation?

Basic Research Focus : Structural characterization.

Methodological Guidance :

- NMR Analysis :

- ¹H/¹³C NMR : Confirm urea NH protons (δ 8.5–9.5 ppm) and indole aromatic protons (δ 7.2–7.8 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl linker .

- 2D HSQC/HMBC : Resolve overlapping signals in the pyrrolidinone and dimethoxyphenyl regions .

- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in DCM/hexane), analyze bond angles and torsion angles to validate the urea linkage and planarity of the indole system .

How can researchers investigate the biological activity of this compound, given its structural similarity to kinase inhibitors?

Advanced Research Focus : Mechanistic and functional studies.

Methodological Guidance :

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinase ATP pockets (e.g., JAK2, EGFR), focusing on hydrogen bonding with the urea moiety and π-π stacking with indole .

- In Vitro Assays :

- Kinase Inhibition : Screen against a panel of recombinant kinases (IC₅₀ determination) using ADP-Glo™ assays .

- Cellular Cytotoxicity : Test in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays, comparing activity to structural analogs (e.g., Pfizer’s urea-based kinase inhibitors ).

How to address contradictory data in reported biological activity across similar urea derivatives?

Advanced Research Focus : Data contradiction analysis.

Methodological Guidance :

- Meta-Analysis : Compare IC₅₀ values of this compound with analogs (e.g., Pfizer’s 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea ).

- Experimental Variables :

- Solubility : Use DMSO stocks at <0.1% to avoid aggregation.

- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to reduce variability .

- SAR Studies : Systematically modify the dimethoxyphenyl or pyrrolidinone groups to isolate pharmacophoric contributions .

What strategies can improve metabolic stability for in vivo studies?

Advanced Research Focus : Pharmacokinetic optimization.

Methodological Guidance :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Likely sites of metabolism: demethylation of 3,4-dimethoxyphenyl or oxidation of pyrrolidinone .

- Stabilization Tactics :

- Bioisosteric Replacement : Substitute methoxy groups with CF₃ or cyclopropyl to block CYP450-mediated demethylation .

- Deuterium Labeling : Introduce deuterium at α-positions of the ethyl linker to slow oxidative degradation .

How to resolve synthetic impurities during scale-up?

Advanced Research Focus : Process chemistry.

Methodological Guidance :

- HPLC Analysis : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect byproducts (e.g., dimerized urea or unreacted intermediates) .

- Purification :

- Flash Chromatography : Optimize mobile phase (e.g., EtOAc/hexane, 3:7) for baseline separation.

- Recrystallization : Use toluene/ethyl acetate mixtures to isolate pure product (>98% by HPLC) .

What computational methods predict crystallinity and polymorphism?

Advanced Research Focus : Solid-state chemistry.

Methodological Guidance :

- CSP (Crystal Structure Prediction) : Use software (e.g., Mercury CSP) to model polymorphs, prioritizing hydrogen-bonding networks between urea NH and pyrrolidinone carbonyl .

- PXRD : Compare simulated (from CSP) and experimental patterns to identify preferred polymorphs for formulation .

How to design SAR studies targeting the urea and indole moieties?

Advanced Research Focus : Structure-activity relationships.

Methodological Guidance :

- Urea Modifications :

- Replace urea with thiourea or cyanoguanidine to assess hydrogen-bonding requirements .

- Indole Substitutions :

- Introduce electron-withdrawing groups (e.g., Br, NO₂) at indole C-5 to enhance π-stacking .

- High-Throughput Synthesis : Use parallel synthesis (e.g., 96-well plates) to generate analogs with varying aryl and heterocyclic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.